molecular formula C41H42N4O8 B1683818 Verteporfin CAS No. 129497-78-5

Verteporfin

Katalognummer: B1683818
CAS-Nummer: 129497-78-5
Molekulargewicht: 718.8 g/mol
InChI-Schlüssel: YTZALCGQUPRCGW-MXVXOLGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Verteporfin, also known as Visudyne, is a benzoporphyrin derivative used as a photosensitizer for photodynamic therapy . It is primarily used to eliminate abnormal blood vessels in the eye associated with conditions such as the wet form of macular degeneration .


Synthesis Analysis

This compound’s synthesis involves a convergent synthesis of the dipyrrin half of protoporphyrin IX dimethyl ester (PPIX-DME), where the sensitive vinyl group is created at the final stage by a dehydroiodination reaction . Two other dipyrrin derivatives were synthesized, including dipyrrin 19, which contains two vinyl groups .


Molecular Structure Analysis

This compound’s molecular formula is C41H42N4O8 . Its average mass is 718.794 Da, and its monoisotopic mass is 718.300293 Da . The structure of this compound includes double-bond stereo and two defined stereocentres .


Chemical Reactions Analysis

This compound’s chemical reactions involve the production of highly reactive, short-lived singlet oxygen and other reactive oxygen radicals when stimulated by nonthermal red light with a wavelength of 689 nm in the presence of oxygen . This results in local damage to the endothelium and blockage of the vessels .


Physical And Chemical Properties Analysis

Its physical and chemical properties are consistent with its structure .

Wissenschaftliche Forschungsanwendungen

Photodynamische Therapie bei chorioretinalen Erkrankungen

Die photodynamische Therapie (PDT) mit Verteporfin wird in der Augenheilkunde häufig eingesetzt, um Zell- und Gewebsabbau zu bewirken . Sie zielt auf Gefäßanomalien in der Choroidea ab und führt zu einer selektiven Gefäßverschluss . Ursprünglich wurde sie zur Behandlung der altersbedingten Makuladegeneration (AMD) mit Neovaskularisation eingesetzt . Mit der Einführung der Behandlung mit Inhibitoren des vaskulären endothelialen Wachstumsfaktors (VEGF) haben sich die klinischen Einsatzgebiete der PDT jedoch auf andere chorioretinale Erkrankungen verlagert, wie zum Beispiel zentrale seröse Chorioretinopathie, polypoidale choroideale Vaskulopathie und Choroidal-Hämangiom .

Krebsbehandlung

this compound hat in präklinischen Studien und klinischen Studien vielversprechende Ergebnisse bei Lungenkrebs gezeigt . Es ist auch als adjuvante Behandlung nach Operationen bei Kopf- und Halskrebs wirksam . Nicht-melanotisches Hautkrebs wurde erfolgreich mit PDT unter Verwendung von this compound behandelt . In der Forschung konzentriert man sich bei Prostatakrebs und Brustkrebs auf die Entwicklung zielgerichteter Photosensibilisatoren, um die tumorspezifische Aufnahme und die Ansprache auf die Behandlung zu verbessern .

Behandlung von Weichteilsarkomen

this compound hat das Potenzial, bei Sarkomen eine bahnbrechende Veränderung zu bewirken, da es über antiproliferative Eigenschaften verfügt: Hemmung des Hippo-Signalwegs und als photodynamische Therapie . Die Wirkung von this compound auf den Hippo-Signalweg wird speziell im Zusammenhang mit Sarkomen untersucht, da dieser Signalweg in mehreren Subtypen verstärkt aktiviert ist .

Photofragmentationskanäle

this compound ist ein photosensibilisierendes Medikament für die photodynamische Therapie (PDT), das zur Behandlung der feuchten Form der Makuladegeneration eingesetzt wird und durch rotes Licht mit einer Wellenlänge von 689 nm aktiviert wird . Eine Studie seiner Photofragmentationskanäle in der Gasphase, die mit einem Laser-gekoppelten Massenspektrometer über einen breiten Photoanregungsbereich von 250 bis 790 nm durchgeführt wurde, liefert neue und einzigartige Informationen über die thermischen Zerfallsprodukte und Photoprodukte dieses lichtgesteuerten Medikaments .

Hemmung des Hippo-Signalwegs

this compound hat zwei Regioisomere, BPD-MAC und BPD-MAD, die in einem Verhältnis von 1:1 vorhanden sind, und die Potenziale der Isomere (cis und trans) sind gleich . This compound hemmt nachweislich die TEAD–YAP-Transkriptionsassoziation und unterdrückt so das YAP-induzierte Leberüberwachstum .

Antivirale Eigenschaften

Jüngste Studien haben gezeigt, dass this compound potente antivirale Eigenschaften aufweist und eine Infektion mit SARS-CoV-2 verhindern kann .

Wirkmechanismus

Safety and Hazards

In case of exposure, it is recommended to move the person into fresh air and give artificial respiration if not breathing . Skin contact should be treated with soap and plenty of water, and eyes should be flushed with water as a precaution . Special hazards arising from the substance include carbon oxides and nitrogen oxides .

Eigenschaften

IUPAC Name

3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)25(12-15-37(48)51-6)33(44-30)18-32-24(11-14-36(46)47)21(3)28(43-32)16-31(23)42-29/h9-10,13,16-19,38,42,44H,1,11-12,14-15H2,2-8H3,(H,46,47)/t38-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZALCGQUPRCGW-ZSFNYQMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H42N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031353, DTXSID30892511
Record name BPD-MA-A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Verteporfin C5 isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30892511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Verteporfin is transported in the plasma primarily by lipoproteins. Once verteporfin is activated by light in the presence of oxygen, highly reactive, short-lived singlet oxygen and reactive oxygen radicals are generated. Light activation of verteporfin results in local damage to neovascular endothelium, resulting in vessel occlusion. Damaged endothelium is known to release procoagulant and vasoactive factors through the lipo-oxygenase (leukotriene) and cyclo-oxygenase (eicosanoids such as thromboxane) pathways, resulting in platelet aggregation, fibrin clot formation and vasoconstriction. Verteporfin appears to somewhat preferentially accumulate in neovasculature, including choroidal neovasculature. However, animal models indicate that the drug is also present in the retina. As singlet oxygen and reactive oxygen radicals are cytotoxic, Verteporfin can also be used to destroy tumor cells.
Record name Verteporfin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00460
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

129497-78-5, 133513-12-9
Record name Verteporfin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129497785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verteporfin C isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133513129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verteporfin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00460
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BPD-MA-A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CL-315555
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU713D62N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Verteporfin
Reactant of Route 2
Verteporfin
Reactant of Route 3
Verteporfin
Reactant of Route 4
Verteporfin
Reactant of Route 5
Reactant of Route 5
Verteporfin
Reactant of Route 6
Reactant of Route 6
Verteporfin
Customer
Q & A

Q1: What is the primary mechanism of action of Verteporfin in the context of cancer treatment?

A1: this compound, independent of light activation, can disrupt the interaction between Yes-associated protein 1 (YAP1) and TEA domain transcription factors (TEAD) [, , , ]. This interaction is essential for the transcriptional activation of target genes downstream of YAP1, a key regulator of cell proliferation and survival often overexpressed in cancer.

Q2: How does this compound affect YAP1 protein levels?

A2: this compound treatment leads to a decrease in both cytoplasmic and nuclear YAP1 levels. This effect is attributed to lysosome-dependent degradation of the YAP1 protein [].

Q3: What are the downstream consequences of this compound-mediated YAP1 inhibition in cancer cells?

A3: Inhibiting YAP1 with this compound has been shown to decrease the expression of YAP1 target genes []. This, in turn, leads to several anti-cancer effects including decreased cell proliferation, induction of apoptosis, suppression of migration and invasion, and impairment of cancer stem cell characteristics like melanosphere formation and ALDH+ cell populations [, , , , , ].

Q4: Does this compound impact other signaling pathways in cancer cells?

A4: Research suggests that this compound can influence additional pathways beyond YAP1 inhibition. For instance, in KRAS-mutant lung cancer cells, this compound treatment triggers ER stress, ultimately leading to apoptotic cell death []. This effect appears to be partially independent of YAP1 inhibition, indicating this compound’s potential to target multiple vulnerabilities in cancer cells.

Q5: How does this compound affect the tumor microenvironment?

A5: this compound has been shown to modulate the tumor microenvironment, specifically the immune cell composition []. Studies utilizing flow cytometry and single-cell RNA sequencing revealed that this compound treatment in a cholangiocarcinoma model led to an increased ratio of anti-tumor M1 macrophages to pro-tumor M2 macrophages []. Additionally, this compound increased the activation of CD8+ T cells, crucial components of the anti-tumor immune response [, ].

Q6: What is the molecular formula and weight of this compound?

A6: this compound, chemically known as benzoporphyrin derivative monoacid ring A, has the molecular formula C41H42N4O8 and a molecular weight of 718.79 g/mol.

Q7: Has this compound been successfully incorporated into drug delivery systems?

A7: Yes, this compound has been successfully encapsulated within nanostructured lipid carriers (NLC) []. This formulation has shown improved tumor targeting and reduced systemic toxicity in an ovarian cancer model, highlighting the potential of nanoformulations to enhance this compound delivery and therapeutic efficacy.

Q8: Are there other drug delivery systems being explored for this compound?

A8: Beyond NLCs, researchers have explored biodegradable poly(ethylene glycol)-poly(beta-amino ester)-poly(ethylene glycol) (PEG-PBAE-PEG) triblock copolymer micelles for this compound delivery []. These micelles can be engineered to control their morphology, potentially enabling evasion of macrophage uptake and improving tumor targeting.

Q9: What in vitro models have been used to study this compound's anti-cancer activity?

A9: A variety of human cancer cell lines have been used to study this compound's effects. These include uveal melanoma cell lines (e.g., 92.1, Mel 270, Omm 1, Omm 2.3), head and neck squamous cell carcinoma cell lines (both HPV-positive and HPV-negative), and ovarian cancer cell lines, among others [, , ]. Researchers have employed standard assays such as MTS assays for cell viability, flow cytometry for apoptosis analysis, Western blotting for protein expression, and transwell assays for migration and invasion [, , ].

Q10: What in vivo models have been used to evaluate this compound in cancer?

A10: Preclinical studies have utilized various animal models to assess this compound’s anti-cancer efficacy. These include subcutaneous and orthotopic xenograft models in mice bearing human tumor cells, including models of breast cancer, lung cancer, uveal melanoma, and chordoma [, , , , ].

Q11: What have preclinical studies revealed about this compound's efficacy in combination with radiotherapy?

A11: Preclinical data suggest that this compound can enhance the efficacy of radiotherapy. In chordoma models, this compound exhibited both additive and synergistic effects when combined with radiation []. This enhanced radiosensitivity is attributed to this compound’s ability to inhibit DNA damage repair mechanisms and increase the proportion of cells in the G2/M cell cycle phase, a stage where cells are more susceptible to radiation []. Similar radiosensitizing effects have been observed in models of lung and breast cancer metastatic to the spine [].

Q12: Have any resistance mechanisms to this compound been identified?

A12: Research on this compound resistance is ongoing. One study identified SOX4, a downstream target of TGFβ signaling, as a potential mediator of this compound resistance in breast cancer cells []. Cells with elevated SOX4 expression showed increased resistance to this compound, suggesting that targeting both SOX4 and YAP1 might be a promising strategy to overcome resistance [].

Q13: What strategies are being investigated to improve this compound delivery to tumors?

A13: Two main strategies have been explored to enhance this compound delivery:

  • Nanoparticle Encapsulation: Encapsulating this compound within nanocarriers, such as NLCs, improves drug solubility, prolongs circulation time, and enhances tumor accumulation, ultimately leading to better therapeutic efficacy and reduced systemic toxicity [].
  • Micelle Formation: Biodegradable PEG-PBAE-PEG triblock copolymer micelles have been investigated for their ability to encapsulate and release this compound in a pH-dependent manner []. Modifying the micelle morphology, specifically creating high-aspect-ratio filamentous micelles, has demonstrated reduced uptake by macrophages, suggesting improved tumor targeting capabilities [].

Q14: What is the historical context of this compound in medicine?

A14: this compound was initially developed and received FDA approval for the treatment of age-related macular degeneration (AMD), particularly for neovascular AMD [, ]. Its use in photodynamic therapy (PDT) for AMD demonstrated the ability to slow vision loss in patients with predominantly classic subfoveal choroidal neovascularization [, , ].

Q15: How has the focus of this compound research evolved?

A15: While initially focused on its application in ophthalmology, research on this compound has expanded to explore its potential as an anti-cancer agent [, , , , , , , , , , , , , , , ]. This shift is driven by its ability to inhibit YAP1, a promising target in oncology. Preclinical studies have shown encouraging results, prompting further investigation into its application in various cancer types.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.